N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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Overview
Description
N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a furan ring, a sulfamoyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the sulfamoyl group and the thiophene moiety. Common reagents used in these reactions include thionyl chloride, methoxyethylamine, and thiophen-2-ylmethylamine. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of base catalysts like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and sulfamoyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The thiophene moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxyethyl)-5-(N-(phenylmethyl)sulfamoyl)furan-2-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.
N-(2-methoxyethyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
N-(2-methoxyethyl)-5-(N-(benzyl)sulfamoyl)furan-2-carboxamide: Features a benzyl group in place of the thiophene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S2/c1-19-7-6-14-13(16)11-4-5-12(20-11)22(17,18)15-9-10-3-2-8-21-10/h2-5,8,15H,6-7,9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONNCJMJGRXRBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)S(=O)(=O)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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